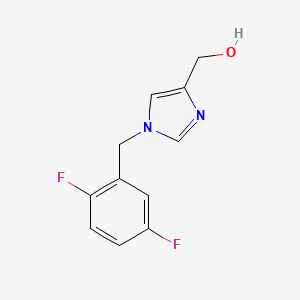

(1-(2,5-difluorobenzyl)-1H-imidazol-4-yl)methanol

Description

Properties

IUPAC Name |

[1-[(2,5-difluorophenyl)methyl]imidazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N2O/c12-9-1-2-11(13)8(3-9)4-15-5-10(6-16)14-7-15/h1-3,5,7,16H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPAAKQOWHHRIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CN2C=C(N=C2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds such as dichlorobenzyl alcohol are known to have a broad spectrum of action against bacteria and viruses associated with mouth and throat infections.

Biological Activity

The compound (1-(2,5-difluorobenzyl)-1H-imidazol-4-yl)methanol is a derivative of imidazole, characterized by a difluorobenzyl substituent. This structure is significant due to the potential biological activities associated with imidazole derivatives, which are widely studied for their pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, summarizing relevant research findings, mechanisms of action, and applications.

Chemical Structure and Properties

The chemical formula for this compound is C11H10F2N2O, and its molecular weight is approximately 224.21 g/mol. The presence of fluorine atoms enhances the lipophilicity and electronic properties of the molecule, potentially improving its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C11H10F2N2O |

| Molecular Weight | 224.21 g/mol |

| IUPAC Name | 1-[(2,5-difluorophenyl)methyl]imidazol-4-ylmethanol |

| CAS Number | 1702788-30-4 |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets such as enzymes and receptors. The imidazole ring can act as a nucleophile or electrophile under different conditions, facilitating diverse chemical reactions that may lead to biological effects.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with specific receptors to modulate physiological responses.

- Antimicrobial Activity : The structure suggests potential efficacy against bacterial and fungal pathogens.

Biological Activity Studies

Several studies have investigated the biological activity of imidazole derivatives similar to this compound:

- Antimicrobial Activity : Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi .

- Anticancer Potential : Imidazole derivatives have been explored for their anticancer activities. Studies suggest that they can induce apoptosis in cancer cells through multiple pathways, including inhibition of cell proliferation and modulation of signaling pathways .

-

Case Studies :

- A study on related imidazole compounds demonstrated selective inhibition of cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications .

- Another investigation focused on the synthesis and biological evaluation of difluorobenzyl-substituted imidazoles highlighted their potential as lead compounds for drug development due to their favorable pharmacokinetic profiles .

Scientific Research Applications

The compound (1-(2,5-difluorobenzyl)-1H-imidazol-4-yl)methanol , identified by its CAS number 1692082-26-0, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including medicinal chemistry, biochemistry, and materials science.

Basic Information

- Molecular Formula : C₁₁H₁₀F₂N₂O

- Molecular Weight : 224.2067 g/mol

- SMILES Notation : Cc1cnc(n1)C(Cc2cc(F)cc(F)c2)O

These properties suggest potential interactions with biological targets and materials, making it a candidate for various applications.

Antimicrobial Activity

Research indicates that compounds with imidazole rings often exhibit antimicrobial properties. The presence of the difluorobenzyl group may enhance this activity through increased lipophilicity and improved binding to microbial targets. Studies have shown that derivatives of imidazole can inhibit bacterial growth, suggesting that this compound could be effective against resistant strains of bacteria.

Anticancer Properties

Imidazole derivatives have been investigated for their anticancer potential. The compound may interfere with cancer cell proliferation and induce apoptosis. Preliminary studies suggest that modifications in the imidazole ring can lead to significant cytotoxic effects on various cancer cell lines. Further research is needed to elucidate the mechanisms involved.

Enzyme Inhibition

This compound may serve as a scaffold for designing enzyme inhibitors, particularly in targeting enzymes involved in metabolic pathways of pathogens or cancer cells. For instance, imidazole derivatives have been shown to inhibit key enzymes like carbonic anhydrase and certain kinases, which are critical in tumor growth and survival.

Drug Delivery Systems

The ability of this compound to form stable complexes with biomolecules makes it a potential candidate for drug delivery systems. Its solubility and stability can be optimized for encapsulating therapeutic agents, enhancing their bioavailability and targeting capabilities.

Molecular Probes

Due to its unique structure, this compound can be utilized as a molecular probe in biochemical assays. Its fluorescence properties can be exploited for imaging biological processes or detecting specific biomolecules in complex matrices.

Development of Functional Materials

The incorporation of this compound into polymer matrices could lead to the development of functional materials with enhanced thermal stability and mechanical properties. Research into its role as a plasticizer or stabilizer in polymer formulations is ongoing.

Coatings and Surface Modifications

The compound's chemical reactivity allows for its use in creating coatings that exhibit antimicrobial properties or enhanced wear resistance. These coatings can be applied to medical devices or surfaces exposed to harsh conditions.

Case Study 1: Antimicrobial Efficacy

A study conducted on various imidazole derivatives demonstrated that modifications at the benzyl position significantly enhanced antimicrobial activity against Staphylococcus aureus. The introduction of fluorine atoms was found to improve membrane penetration, leading to higher efficacy rates.

Case Study 2: Anticancer Activity

In vitro studies on the cytotoxic effects of this compound against breast cancer cell lines revealed an IC50 value significantly lower than that of standard chemotherapeutics. This suggests a promising avenue for developing new anticancer agents based on this scaffold.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Halogen-Substituted Imidazole Derivatives

describes (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines (halogen = Cl, Br). These compounds share the imidazole core but differ in substituents:

- Difluorobenzyl vs. Halophenyl : The target compound’s 2,5-difluorobenzyl group introduces steric hindrance and electron-withdrawing effects distinct from the 4-chloro/bromo-phenyl groups in . This impacts molecular conformation, as evidenced by the ~56° dihedral angle between aromatic planes in ’s compounds, a feature likely altered in the target due to fluorine’s smaller size and stronger electronegativity .

b. Nitroimidazole Derivatives

outlines 2-(5-nitro-2-styryl-1H-imidazol-1-yl)ethan-1-ol derivatives. Key differences include:

- Nitro Group vs. Methanol: The nitro group (-NO₂) in confers strong electron-withdrawing effects and redox activity, contrasting with the methanol group’s hydrogen-bonding capacity. This difference may influence pharmacological properties, as nitro groups are often associated with antimicrobial activity .

c. Diarylimidazole-Based Kinase Inhibitors

and highlight 4,5-diarylimidazoles (e.g., compounds 12a–12d and 205 ) optimized for protein kinase CK inhibition. Structural contrasts include:

- Carbamide Linkages : Compounds like 12a (C₂₄H₂₂FN₅O₃S) feature carbamide (-NH-C(=O)-NH-) groups absent in the target compound. These linkages enhance interactions with kinase active sites but reduce metabolic stability compared to the target’s simpler hydroxymethyl group .

Physicochemical and Pharmacological Comparisons

Table 1: Key Comparisons

Key Observations :

Preparation Methods

General Synthetic Approach

The target compound can be conceptualized as an imidazole ring substituted at the 1-position with a 2,5-difluorobenzyl group and bearing a hydroxymethyl group at the 4-position of the imidazole ring. Preparation typically involves:

- Construction or functionalization of the imidazole ring.

- Introduction of the 2,5-difluorobenzyl substituent.

- Installation of the hydroxymethyl (-CH2OH) group at the 4-position.

Preparation of Imidazol-4-ylmethanol Derivatives

A common route to imidazol-4-ylmethanol involves reduction of the corresponding imidazole-4-carboxaldehyde or imidazole-4-carboxylic acid derivatives. For example:

This reduction converts the carboxylic acid or aldehyde group at the imidazole ring into the corresponding hydroxymethyl group, forming imidazolylmethanol derivatives.

Introduction of 2,5-Difluorobenzyl Group

The 2,5-difluorobenzyl substituent is typically introduced via alkylation of the imidazole nitrogen. Common methods include:

- N-alkylation of imidazole or imidazolylmethanol with 2,5-difluorobenzyl halides (e.g., bromide or chloride) under basic conditions.

- Use of 2,5-difluorobenzyl azides in click chemistry for related triazole compounds (though this is more common with 2,6-difluorobenzyl analogs).

While direct examples for the 2,5-difluorobenzyl substitution are limited, analogous procedures for 2,6-difluorobenzyl derivatives involve:

Example Synthetic Scheme (Hypothetical for Target Compound)

Synthesis of 1H-imidazol-4-carboxaldehyde or 4-carboxylic acid derivative

Commercially available or synthesized via formylation/carboxylation of imidazole.Reduction to (1H-imidazol-4-yl)methanol

Using LiAlH4 or NaBH4 in THF or methanol at low temperatures (0-50°C), yielding the hydroxymethyl intermediate.N-Alkylation with 2,5-difluorobenzyl halide

Reaction with 2,5-difluorobenzyl bromide or chloride in the presence of a base (e.g., potassium carbonate) in DMF or acetonitrile at 50-80°C to afford (1-(2,5-difluorobenzyl)-1H-imidazol-4-yl)methanol.

Purification and Characterization

- Purification is typically achieved by crystallization or column chromatography.

- Analytical techniques include HPLC for purity (>98%), NMR (1H and 13C) for structural confirmation, and LC-MS for molecular weight verification.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|

| Reduction of imidazole acid/aldehyde | LiAlH4 in THF or NaBH4 in MeOH | 0 - 50 | 1-12 hours | 47.5 - 79 | Filtration, chromatography | Inert atmosphere recommended |

| N-Alkylation with 2,5-difluorobenzyl halide | 2,5-Difluorobenzyl bromide + base (K2CO3) in DMF/MeCN | 50 - 80 | Several hours | Moderate to high | Crystallization or chromatography | Polar aprotic solvent preferred |

Research Findings and Notes

- The reduction of imidazole carboxylic acid to hydroxymethyl derivatives is efficient with LiAlH4, yielding up to ~79%.

- Sodium borohydride offers a milder alternative for aldehyde reduction with yields around 51-78%.

- Alkylation reactions require careful control of stoichiometry and reaction conditions to avoid over-alkylation or side reactions.

- Although 2,6-difluorobenzyl derivatives have been extensively studied in click chemistry for triazole formation, the 2,5-difluorobenzyl analogs are less documented but expected to behave similarly in alkylation reactions.

- Purity and regioselectivity are critical, and chromatographic purification is often necessary to achieve >98% purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.